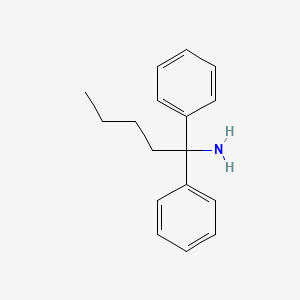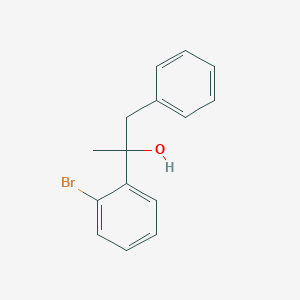
2-(2-Bromophenyl)-1-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-1-phenylpropan-2-ol is an organic compound with a molecular formula of C15H15BrO. This compound features a bromine atom attached to a phenyl ring, which is further connected to a propanol group. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-phenylpropan-2-ol typically involves the bromination of 2-phenylpropan-2-ol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: 2-phenylpropan-2-one or 2-phenylpropanoic acid.
Reduction: 2-phenylpropan-2-ol.
Substitution: 2-(2-Hydroxyphenyl)-1-phenylpropan-2-ol or 2-(2-Cyanophenyl)-1-phenylpropan-2-ol.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-1-phenylpropan-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-1-phenylpropan-2-ol involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is crucial in its role as an intermediate in various chemical syntheses .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromophenyl)propanenitrile: Similar structure but with a nitrile group instead of a hydroxyl group.
(2-Bromophenyl)diphenylphosphine: Contains a phosphine group instead of a hydroxyl group.
Uniqueness
2-(2-Bromophenyl)-1-phenylpropan-2-ol is unique due to its hydroxyl group, which imparts different chemical properties compared to its analogs. The presence of the hydroxyl group allows for hydrogen bonding and increases the compound’s solubility in polar solvents.
Propiedades
Fórmula molecular |
C15H15BrO |
|---|---|
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C15H15BrO/c1-15(17,11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16/h2-10,17H,11H2,1H3 |
Clave InChI |
YUMPEHZMZDNUNV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
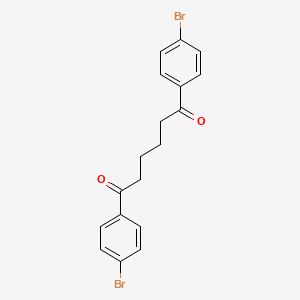
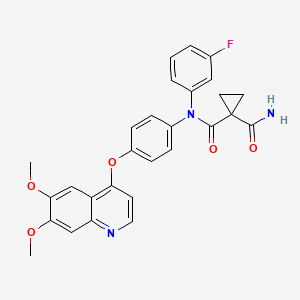

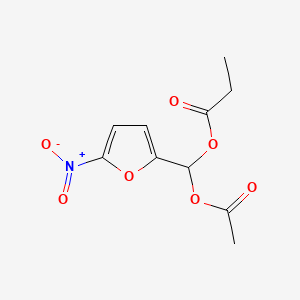
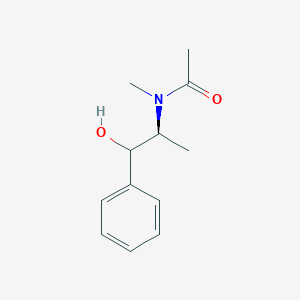
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
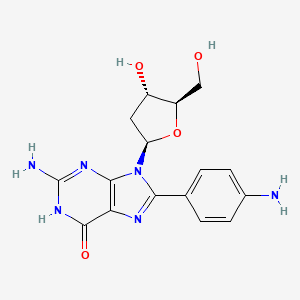
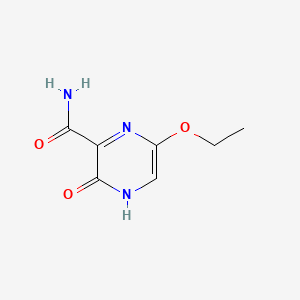

![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
